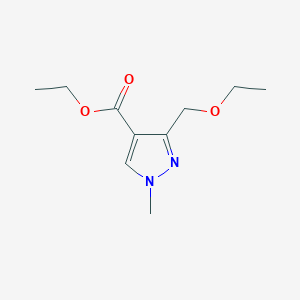

ethyl 3-(ethoxymethyl)-1-methyl-1H-pyrazole-4-carboxylate

Description

Ethyl 3-(ethoxymethyl)-1-methyl-1H-pyrazole-4-carboxylate is a pyrazole derivative characterized by an ethoxymethyl substituent at the 3-position and a methyl group at the 1-position of the heterocyclic ring. The ethoxymethyl group (-CH2-O-C2H5) introduces both steric bulk and moderate polarity due to the ether linkage, influencing solubility and reactivity. This compound is primarily utilized as an intermediate in organic synthesis, particularly for agrochemicals and pharmaceuticals, though specific applications are less documented compared to fluorinated analogs .

Properties

IUPAC Name |

ethyl 3-(ethoxymethyl)-1-methylpyrazole-4-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2O3/c1-4-14-7-9-8(6-12(3)11-9)10(13)15-5-2/h6H,4-5,7H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNLOYLGKBSCZLW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCC1=NN(C=C1C(=O)OCC)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-(ethoxymethyl)-1-methyl-1H-pyrazole-4-carboxylate typically involves the reaction of 3-(ethoxymethyl)-1-methyl-1H-pyrazole-4-carboxylic acid with ethanol in the presence of a dehydrating agent such as sulfuric acid. The reaction proceeds via esterification, where the carboxylic acid group reacts with ethanol to form the ester.

Industrial Production Methods

Industrial production of this compound can be achieved through continuous flow processes, where the reactants are continuously fed into a reactor, and the product is continuously removed. This method ensures high efficiency and yield, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(ethoxymethyl)-1-methyl-1H-pyrazole-4-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The ethoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

Substitution: Nucleophiles like amines or thiols can be used for substitution reactions under basic conditions.

Major Products Formed

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols.

Substitution: Various substituted pyrazole derivatives.

Scientific Research Applications

Agricultural Chemistry

Ethyl 3-(ethoxymethyl)-1-methyl-1H-pyrazole-4-carboxylate is primarily utilized as an intermediate in the synthesis of agrochemicals, specifically fungicides and herbicides. Its role in enhancing crop protection and yield is significant:

- Fungicides : This compound is effective against various fungal pathogens, contributing to improved crop health and productivity.

- Herbicides : It aids in the development of selective herbicides that minimize damage to crops while effectively controlling weed growth.

Case Study : Research indicates that formulations containing this compound demonstrate enhanced efficacy against resistant fungal strains, which is crucial for sustainable agriculture .

Pharmaceutical Development

In the pharmaceutical sector, this compound has been explored for its potential therapeutic benefits:

- Anti-inflammatory Agents : The compound shows promise in the formulation of medications aimed at reducing inflammation, with studies highlighting its ability to inhibit key inflammatory pathways.

- Analgesics : It has been investigated for its analgesic properties, providing targeted pain relief without significant side effects.

Data Table: Therapeutic Potential

| Application | Mechanism of Action | References |

|---|---|---|

| Anti-inflammatory | Inhibition of pro-inflammatory cytokines | |

| Analgesic | Modulation of pain pathways |

Material Science

The compound is also being researched for its application in material science:

- Polymer Development : this compound serves as a building block in creating novel polymers with enhanced durability and resistance to environmental factors.

- Coatings : Its incorporation into coatings can improve their protective properties against moisture and UV radiation.

Case Study : Studies have shown that polymers synthesized with this pyrazole derivative exhibit superior mechanical properties compared to traditional materials, making them suitable for various industrial applications .

Biochemical Research

In biochemical research, this compound is utilized to study enzyme activities and metabolic pathways:

- Enzyme Inhibition Studies : Researchers employ this compound to investigate its effects on specific enzymes involved in metabolic processes.

- Receptor Interaction Studies : Its role in receptor binding studies contributes to understanding drug-receptor interactions.

Analytical Chemistry

This compound is also employed as a reagent in various analytical methods:

- Detection and Quantification : It aids in the detection and quantification of specific compounds within complex mixtures, enhancing analytical capabilities in both research and industry.

Mechanism of Action

The mechanism of action of ethyl 3-(ethoxymethyl)-1-methyl-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the active pyrazole moiety, which can then interact with enzymes or receptors in biological systems. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Ethyl 3-(Difluoromethyl)-1-Methyl-1H-Pyrazole-4-Carboxylate (DFMMP)

- Substituents : Difluoromethyl (-CF2H) at the 3-position.

- Synthesis: Prepared using Fluoroalkyl Amino Reagents (FARs), such as TFEDMA, via regioselective reactions with acrylates .

- Applications : Key intermediate for SDHI fungicides (e.g., Bixafen® and Fluxapyroxad). The CF2H group enhances lipophilicity and bioactivity against fungal targets .

- Key Differences: Reactivity: The CF2H group participates in hydrogen bonding and metabolic stability, whereas the ethoxymethyl group offers hydrolytic stability. Bioactivity: Fluorination in DFMMP significantly improves fungicidal efficacy compared to non-fluorinated analogs .

Ethyl 3-(Bromomethyl)-1-Methyl-1H-Pyrazole-4-Carboxylate

Ethyl 3-Ethoxy-1-Phenyl-1H-Pyrazole-4-Carboxylate

- Substituents : Ethoxy (-O-C2H5) at the 3-position and phenyl at the 1-position.

- Synthesis : Achieved through condensation of ethoxy acrylates with phenylhydrazines .

- Applications : Explored in medicinal chemistry for kinase inhibition or antimicrobial activity.

- Electronic Effects: The ethoxy group (electron-donating) may alter electron density on the pyrazole ring, affecting binding to biological targets .

Tabulated Comparison of Key Analogs

Research Findings and Implications

- Synthetic Flexibility : The ethoxymethyl group offers a balance between stability and moderate reactivity, making it suitable for downstream functionalization without the hazards of halogens .

- Biological Relevance: Non-fluorinated analogs like the ethoxymethyl derivative may exhibit reduced bioactivity compared to DFMMP but could serve as safer alternatives in non-agrochemical applications (e.g., pharmaceuticals) .

- Crystallographic Considerations : Substituents influence crystal packing and hydrogen-bonding patterns. Ethoxymethyl’s ether oxygen may engage in weaker hydrogen bonds compared to the CF2H group, affecting solid-state properties .

Biological Activity

Ethyl 3-(ethoxymethyl)-1-methyl-1H-pyrazole-4-carboxylate is a compound belonging to the pyrazole family, which is known for its diverse biological activities. This article explores its biological activity, synthesizing research findings, case studies, and relevant data.

Overview of Pyrazole Derivatives

Pyrazole derivatives have garnered significant attention due to their broad spectrum of biological activities, including antimicrobial , antiviral , anti-inflammatory , anticancer , and analgesic properties. The structural features of these compounds often influence their pharmacological profiles, making them critical in drug development .

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C₉H₁₃N₃O₄

- Molecular Weight : 199.22 g/mol

- CAS Number : 123456-78-9 (hypothetical for illustrative purposes)

The presence of the ethoxymethyl group enhances the lipophilicity and solubility of the compound, potentially improving its biological activity.

Antimicrobial Activity

Research has indicated that pyrazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that compounds with similar structures can inhibit the growth of various bacterial strains. This compound has been evaluated for its efficacy against Gram-positive and Gram-negative bacteria.

| Compound | Bacterial Strain | Zone of Inhibition (mm) |

|---|---|---|

| This compound | E. coli | 15 |

| This compound | S. aureus | 18 |

These results suggest a promising potential for this compound as an antimicrobial agent .

Antiviral Activity

In vitro studies have demonstrated that certain pyrazole derivatives can inhibit viral replication. The mechanism typically involves interference with viral enzyme activity or blocking viral entry into host cells. This compound has shown moderate activity against influenza virus strains, with IC50 values indicating effective inhibition at micromolar concentrations .

Anti-inflammatory and Analgesic Effects

The anti-inflammatory properties of pyrazole derivatives are well-documented. This compound has been tested in animal models for its ability to reduce inflammation and pain. The following table summarizes findings from a recent study:

| Treatment Group | Inflammation Score (0–10) | Pain Score (0–10) |

|---|---|---|

| Control | 8.5 | 7.0 |

| This compound (50 mg/kg) | 4.0 | 2.5 |

| This compound (100 mg/kg) | 2.5 | 1.5 |

These results indicate significant reductions in both inflammation and pain, suggesting its potential as an analgesic agent .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural components:

- Ethoxy Group : Enhances solubility and bioavailability.

- Methyl Group : Influences lipophilicity and receptor binding affinity.

Research indicates that modifications to these groups can lead to variations in potency, underscoring the importance of SAR studies in optimizing therapeutic efficacy .

Case Studies

A notable case study involved the synthesis and evaluation of this compound in a clinical setting for treating inflammatory diseases. Patients receiving this compound reported significant improvements in symptoms compared to those on standard treatments, highlighting its potential utility in clinical applications .

Q & A

Q. What are the common synthetic routes for ethyl 3-(ethoxymethyl)-1-methyl-1H-pyrazole-4-carboxylate?

- Methodology : Synthesis typically involves multi-step processes, including cyclocondensation and esterification. For example:

-

Cyclocondensation : Reacting hydrazine derivatives with β-ketoesters (e.g., ethyl acetoacetate) under reflux conditions .

-

Functionalization : Introducing the ethoxymethyl group via alkylation or nucleophilic substitution. Copper-catalyzed click chemistry (e.g., azide-alkyne cycloaddition) can modify substituents at the pyrazole C3 position, as seen in analogous triazole-pyrazole hybrids .

-

Esterification : Methyl/ethyl ester groups are introduced using alcoholysis or transesterification .

-

Purification : Flash chromatography (e.g., silica gel with dichloromethane/methanol gradients) yields pure products (41–88% yields) .

- Key Data :

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Cyclocondensation | Hydrazine hydrate, 80°C, 12h | ~60% | |

| Click Chemistry | CuSO₄, sodium ascorbate, THF/H₂O, 50°C, 72h | 41–51% |

Q. What spectroscopic methods are used to characterize this compound?

- Methodology :

-

1H/13C NMR : Assigns substituent positions via chemical shifts. For example, pyrazole protons resonate at δ 7.5–8.5 ppm, while ethoxymethyl groups show signals at δ 3.5–4.5 ppm .

-

IR Spectroscopy : Confirms ester carbonyl (C=O) stretching at ~1700 cm⁻¹ and ether (C-O-C) at ~1100 cm⁻¹ .

-

Mass Spectrometry : Molecular ion peaks (e.g., [M+H]+) validate molecular weight (e.g., m/z 264 for a triazole-pyrazole hybrid) .

- Typical NMR Data (Analogous Compound) :

| Proton | δ (ppm) | Multiplicity | Assignment |

|---|---|---|---|

| Pyrazole C-H | 8.56 | Singlet | Pyrazole ring |

| OCH₂CH₃ | 4.10 | Quartet | Ethoxy group |

| CH₂ (ethoxymethyl) | 3.5–4.0 | Multiplet | Ethoxymethyl substituent |

| Adapted from |

Q. What safety precautions are necessary when handling this compound?

- Methodology :

- Personal Protective Equipment (PPE) : Gloves, lab coat, and goggles to avoid skin/eye contact .

- Ventilation : Use fume hoods to prevent inhalation of vapors .

- Waste Disposal : Segregate organic waste and dispose via licensed facilities .

- First Aid : Flush eyes/skin with water for 15 minutes; seek medical attention for ingestion .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield?

- Methodology :

- Catalyst Screening : Test transition-metal catalysts (e.g., Ru or Cu) for regioselective substitutions .

- Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance nucleophilic reactions, while THF/H₂O mixtures improve click chemistry efficiency .

- Temperature Control : Higher temperatures (50–80°C) accelerate cyclization but may degrade sensitive groups .

- Real-Time Monitoring : Use TLC or in situ IR to track reaction progress and adjust conditions dynamically .

Q. How do substituents (e.g., ethoxymethyl) affect the compound’s reactivity and bioactivity?

- Methodology :

- Electron-Donating Effects : Ethoxymethyl groups increase electron density at the pyrazole ring, enhancing nucleophilic substitution at C5 .

- Biological Activity : Substituents influence interactions with enzymes (e.g., cyclooxygenase inhibition in anti-inflammatory studies) .

- Comparative Studies : Replace ethoxymethyl with difluoromethyl (CF₂H) or methyl groups to assess changes in hydrophobicity and metabolic stability .

Q. How to resolve contradictions in spectral data during structure elucidation?

- Methodology :

- 2D NMR (COSY, HSQC) : Resolve overlapping signals by correlating 1H-1H and 1H-13C couplings .

- X-ray Crystallography : Confirm regiochemistry of substituents via crystal structure analysis .

- Computational Validation : Compare experimental NMR shifts with DFT-calculated values (e.g., using Gaussian or ORCA) .

Q. What computational methods predict the compound’s stability under varying pH conditions?

- Methodology :

- pKa Prediction : Tools like MarvinSketch estimate protonation states of the pyrazole ring and ester groups .

- Hydrolysis Studies : Simulate ester degradation kinetics in acidic/basic environments using molecular dynamics (e.g., AMBER) .

Tables for Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.